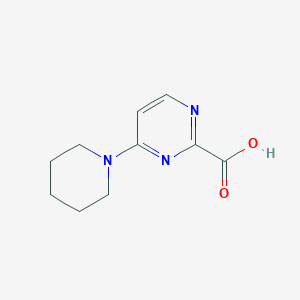

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

Overview

Description

“4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A key step in the synthesis of certain piperidine derivatives is the one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring, along with a pyrimidine ring and a carboxylic acid group .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Applications

Pyrimidine derivatives, including structures related to 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, play a significant role in the development of new therapeutic agents. The broad spectrum of biological activities associated with these compounds has been extensively explored for potential medicinal and pharmaceutical applications.

Dipeptidyl Peptidase IV Inhibitors :Pyrimidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP IV), making them valuable candidates for the treatment of type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin molecules, which are essential for insulin secretion. Research in this area continues to be vibrant, aiming to discover molecules that selectively inhibit DPP IV without affecting other proteases or protein interactions (Mendieta, Tarragó, & Giralt, 2011).

Hybrid Catalysts for Synthetic Applications :Pyrimidine scaffolds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Recent studies have focused on employing hybrid catalysts for the synthesis of pyrimidine derivatives, highlighting the versatility of these compounds in drug development (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Drugs :The synthesis of compounds with CNS activity often involves the use of pyrimidine derivatives. These compounds have shown potential effects ranging from depression treatment to convulsion control, indicating their significance in developing new CNS drugs (Saganuwan, 2017).

Optical Sensors and Biological Applications :Pyrimidine-based optical sensors have been developed, leveraging the unique properties of pyrimidine derivatives for sensing applications. These compounds also hold a variety of biological and medicinal applications, demonstrating their utility beyond traditional pharmaceuticals (Jindal & Kaur, 2021).

Future Directions

Piperidines are a significant part of the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives, including “4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid”, is a promising area of future research .

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary depending on their specific targets and mode of action. Some piperidine derivatives have been found to have cytotoxic effects on cancer cells .

properties

IUPAC Name |

4-piperidin-1-ylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWKNQBNTUWFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472387.png)

![3-(Piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472391.png)

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472394.png)

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472395.png)

![1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472398.png)